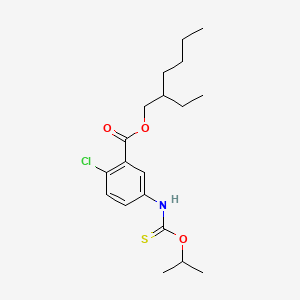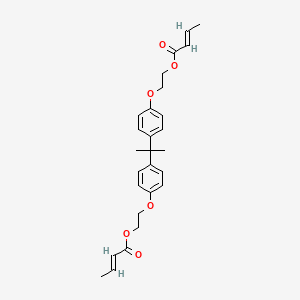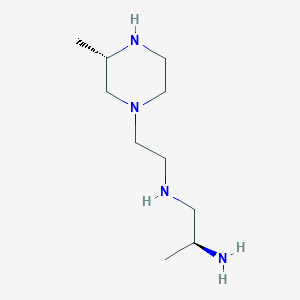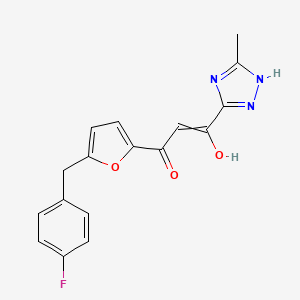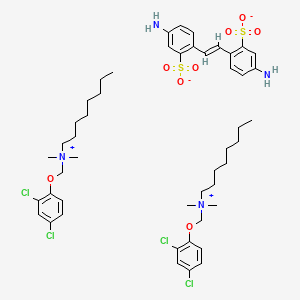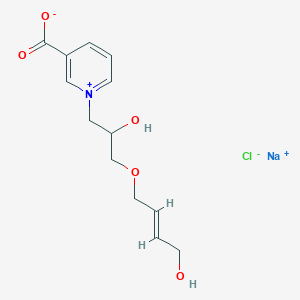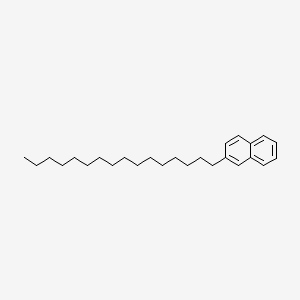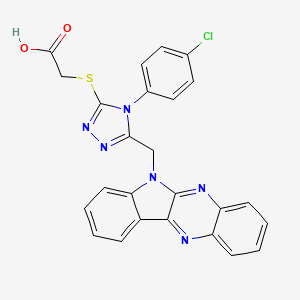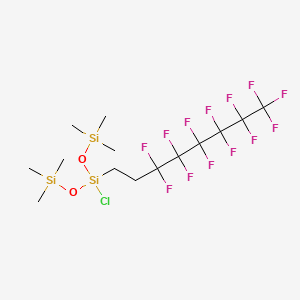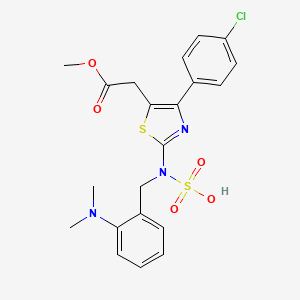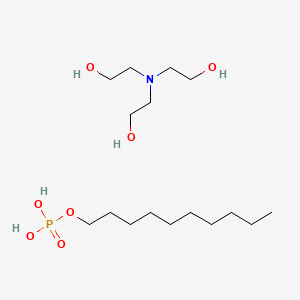
(R)-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with the molecular formula C8H17NO7 and a molecular weight of 239.22 g/mol. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an additive in various chemical processes
Wirkmechanismus
The mechanism of action of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, binding to enzymes and receptors, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
- ®-1-(Hydroxymethyl)propylamine
- ®-Tartaric acid
- ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (S-(R*,R*))-tartrate .
Comparison: Compared to its similar compounds, ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct chiral properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
14621-07-9 |
|---|---|
Molekularformel |
C8H17NO7 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
[(2R)-1-hydroxybutan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m11/s1 |
InChI-Schlüssel |
ZMEGDKGDGOQGDK-SRRYXMDWSA-N |
Isomerische SMILES |
CC[C@H](CO)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Verwandte CAS-Nummern |
26293-34-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


